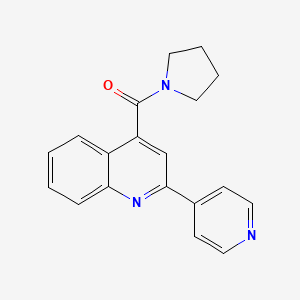methanol](/img/structure/B6084391.png)
[3-amino-4-(1-piperidinyl)phenyl](phenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-amino-4-(1-piperidinyl)phenyl](phenyl)methanol, also known as AP-4, is a chemical compound that has been widely studied for its potential applications in pharmacology and medicinal chemistry. This compound is a member of the phenylpiperazine class of drugs and has been found to have a variety of biological effects that make it a promising candidate for further research.
作用机制
The mechanism of action of [3-amino-4-(1-piperidinyl)phenyl](phenyl)methanol is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. Specifically, [3-amino-4-(1-piperidinyl)phenyl](phenyl)methanol has been found to activate dopamine receptors and inhibit serotonin receptors, leading to changes in the levels of these neurotransmitters in the brain. Additionally, [3-amino-4-(1-piperidinyl)phenyl](phenyl)methanol has been found to inhibit the activity of nitric oxide synthase, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
[3-amino-4-(1-piperidinyl)phenyl](phenyl)methanol has been found to have a number of biochemical and physiological effects, including the modulation of neurotransmitter levels in the brain, the inhibition of nitric oxide synthase, and the activation of dopamine receptors. These effects have been shown to have potential therapeutic applications in the treatment of a variety of conditions, including depression, anxiety, and Parkinson's disease.
实验室实验的优点和局限性
One advantage of using [3-amino-4-(1-piperidinyl)phenyl](phenyl)methanol in lab experiments is its well-characterized pharmacological profile, which makes it a useful tool for studying the effects of dopamine and serotonin modulation in the brain. Additionally, [3-amino-4-(1-piperidinyl)phenyl](phenyl)methanol has been shown to have neuroprotective effects, which may make it a useful tool for studying the mechanisms of neurodegenerative diseases such as Parkinson's disease. However, one limitation of using [3-amino-4-(1-piperidinyl)phenyl](phenyl)methanol in lab experiments is its relatively low potency, which may make it difficult to achieve the desired biological effects at low concentrations.
未来方向
There are a number of potential future directions for research on [3-amino-4-(1-piperidinyl)phenyl](phenyl)methanol, including the development of more potent analogs with improved pharmacological profiles, the investigation of its potential therapeutic applications in the treatment of neurodegenerative diseases, and the exploration of its effects on other neurotransmitter systems in the brain. Additionally, further research is needed to fully understand the mechanism of action of [3-amino-4-(1-piperidinyl)phenyl](phenyl)methanol and to identify potential drug targets for the development of new treatments for a variety of conditions.
合成方法
The synthesis of [3-amino-4-(1-piperidinyl)phenyl](phenyl)methanol can be achieved through a number of different methods, including the use of palladium-catalyzed coupling reactions and the use of reductive amination techniques. One commonly used method involves the reaction of piperidine with 4-bromoaniline in the presence of a palladium catalyst, followed by reduction with sodium borohydride to yield the desired product.
科学研究应用
[3-amino-4-(1-piperidinyl)phenyl](phenyl)methanol has been the subject of extensive scientific research due to its potential applications in a variety of fields, including pharmacology, medicinal chemistry, and neuroscience. Studies have shown that [3-amino-4-(1-piperidinyl)phenyl](phenyl)methanol exhibits a number of biological effects, including dopamine receptor agonism, serotonin receptor antagonism, and inhibition of nitric oxide synthase. These effects make it a promising candidate for the development of new drugs for the treatment of a variety of conditions, including depression, anxiety, and Parkinson's disease.
属性
IUPAC Name |
(3-amino-4-piperidin-1-ylphenyl)-phenylmethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c19-16-13-15(18(21)14-7-3-1-4-8-14)9-10-17(16)20-11-5-2-6-12-20/h1,3-4,7-10,13,18,21H,2,5-6,11-12,19H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDMKUZDWPYOPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C(C3=CC=CC=C3)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sdccgsbi-0133875.P001 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(3-methoxyphenyl)urea](/img/structure/B6084308.png)
![1-[1-({1-[(2-methyl-1-benzofuran-7-yl)carbonyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]ethanol](/img/structure/B6084316.png)
![N-1,3-thiazol-2-ylbicyclo[6.1.0]non-4-ene-9-carboxamide hydrochloride](/img/structure/B6084318.png)
![N-(5-{[(2-fluorophenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B6084321.png)
![2,6-dimethyl-4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}morpholine](/img/structure/B6084329.png)
![ethyl 3-(2,4-difluorobenzyl)-1-[(propylamino)carbonyl]-3-piperidinecarboxylate](/img/structure/B6084334.png)
![6-amino-2-{[2-(3-methylphenoxy)ethyl]thio}-4-pyrimidinol](/img/structure/B6084335.png)


![2-(methoxymethyl)-1-[(5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolyl)carbonyl]piperidine](/img/structure/B6084370.png)
![N-methyl-1-(1-naphthylmethyl)-N-[(5-phenyl-3-isoxazolyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6084378.png)
methanone](/img/structure/B6084400.png)
![2-hydroxy-3-methoxybenzaldehyde [4-(3,4-dimethoxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B6084411.png)
![1-[2-(allyloxy)phenyl]-N-[(1-cyclopentyl-4-piperidinyl)methyl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B6084418.png)